(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-ethyl-5-piperidin-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h6,9,12,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGSSVMEIINOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a multi-step sequence:
- Formation of the pyrazole core with appropriate substituents.
- Introduction of the piperidin-3-yl group through nucleophilic substitution or coupling reactions.
- Functionalization at the 5-position to install the methanol group.
Specific Synthetic Routes
Cyclization and Substitution Approach
One industrially relevant approach involves cyclizing precursors to form the pyrazole ring, followed by functionalization steps. For example, related pyrazole derivatives have been synthesized by reacting acetoacetyl derivatives of piperazine or piperidine with hydrazine derivatives, followed by cyclization using reagents like phosphorous oxychloride or Lawesson's reagent.
Cyclization with Phosphorous Oxychloride in Pyridine : This method is known but has drawbacks, including toxicity of pyridine and loss in yield and purity. It involves reacting acetoacetyl-piperidine derivatives with hydrazines to form pyrazole intermediates, followed by cyclization with phosphorous oxychloride in pyridine to obtain substituted pyrazoles.
Cyclization with Lawesson's Reagent : An improved method avoids pyridine and uses Lawesson's reagent for cyclization, enhancing yield and purity. This method involves converting intermediates to thiazole or pyrazole derivatives under milder conditions, suitable for industrial scale.
Installation of the Methanol Group
The hydroxymethyl group at the 5-position of the pyrazole ring can be introduced by:
- Direct reduction of a formyl or carboxyl derivative at the 5-position.
- Using hydroxymethylation reagents under controlled conditions.
Detailed Process Example from Patent Literature
A detailed process for preparing pyrazole derivatives with piperazine or piperidine substituents is described in patent WO2015063709A1, which, while focusing on related compounds, provides insights applicable to the target compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of acetoacetyl-piperidine derivative with hydrazine | Methanesulfonic acid, controlled temperature | Forms pyrazole intermediate |
| 2 | Cyclization | Phosphorous oxychloride in pyridine or Lawesson's reagent | Lawesson's reagent preferred industrially |
| 3 | Deprotection | Trifluoroacetic acid or other acid | Removes protecting groups |
| 4 | Functionalization | Addition of methanol group or other substituents | Controlled temperature and solvent |
| 5 | Purification | Washing with aqueous sodium bicarbonate, deionized water, filtration, drying | Ensures high purity |
This process avoids toxic solvents like pyridine by using Lawesson's reagent and employs careful temperature control during washing and crystallization steps to maximize yield and purity.
Reaction Conditions and Purification
- Temperature Control : Critical during washing and crystallization steps, typically between 0°C and 60°C.
- Solvents : Use of toluene, ethanol, isopropyl alcohol, and aqueous solutions for washing and crystallization.
- Filtration and Drying : Filtration after crystallization followed by drying at 40°C to 50°C under reduced pressure for 15-20 hours to obtain pure product.
- Washing : Sequential washing with aqueous sodium bicarbonate, deionized water, and organic solvents to remove impurities.
Comparative Analysis of Cyclization Agents
| Cyclization Agent | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Phosphorous Oxychloride | Effective cyclization | Toxic solvent (pyridine), low yield | Less preferred |
| Lawesson's Reagent | Milder conditions, better yield | Costlier reagent | Preferred for industrial scale |
Research Findings and Optimization
- Use of Lawesson's reagent improves yield and purity of the pyrazole ring formation step.
- Avoidance of pyridine reduces toxicity and environmental concerns.
- Controlled addition of glacial acetic acid and temperature management during crystallization enhances product quality.
- Activated carbon treatment in isopropyl alcohol helps remove colored impurities before final isolation.
- Final product yields of up to 90% have been reported for related pyrazole-piperidine derivatives using optimized processes.
Summary Table of Preparation Method Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Reaction Temperature | 50°C to 110°C | Optimal for cyclization and concentration |
| Washing Temperature | 0°C to 55°C | Removes impurities effectively |
| Solvents Used | Toluene, ethanol, isopropyl alcohol | Solubilize intermediates and aid purification |
| Drying Temperature | 40°C to 50°C | Removes residual solvents |
| Reaction Time | 30 min to several hours | Ensures completion of steps |
| Yield | Up to 90% | High yield indicates process efficiency |
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The piperidine and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine or pyrazole rings .
Scientific Research Applications
(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The piperidine and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
- Structure : Pyridin-3-yl replaces piperidin-3-yl.
- Molecular Formula : C11H13N3O.
- Molecular Weight : 203.24 g/mol.
- Key Differences: The pyridine ring introduces aromaticity and planar geometry, favoring π-π stacking interactions.
- Applications : Likely used in enzyme inhibition studies due to pyridine’s role in coordinating metal ions .
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Structure : Trifluoromethyl (-CF3) group at position 3.
- Molecular Formula : C7H9F3N2O.
- Molecular Weight : 194.16 g/mol.
- Key Differences : The -CF3 group is strongly electron-withdrawing, increasing acidity of the hydroxymethyl group and improving metabolic resistance. Higher thermal and oxidative stability.
- Applications : Common in agrochemicals and pharmaceuticals; priced at €611.00/50mg for research use .
Brominated Derivatives
(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol
- Structure : Dual bromine atoms at positions 4 (pyrazole) and 3 (phenyl).
- Molecular Formula : C10H8Br2N2O.
- Molecular Weight : 331.99 g/mol.
- Susceptible to nucleophilic substitution reactions.
- Applications: Limited commercial availability; possibly used in cross-coupling reactions .
Hybrid Aromatic Systems
[2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol
- Structure : Pyridine-pyrazole hybrid.
- Molecular Formula : C12H15N3O.
- Molecular Weight : 217.27 g/mol.
- Key Differences : Extended aromatic system improves planarity and π-stacking capacity. The isopropyl group may reduce solubility in polar solvents.
- Applications: Potential use in coordination complexes or as a kinase inhibitor scaffold .
Biological Activity
(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by relevant research findings and data tables.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2092256-02-3 |
This compound's structure, featuring a pyrazole ring and a piperidine moiety, enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. It has shown effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The IC₅₀ values for these cell lines range from 2.43 to 14.65 μM , indicating effective growth inhibition .
Case Study: Apoptosis Induction
A focused study demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, certain analogs enhanced caspase activity significantly, confirming their role as apoptosis-inducing agents at low concentrations. This suggests that the compound may be effective in promoting programmed cell death in tumor cells, which is a critical mechanism in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The compound's MIC values suggest strong antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Receptor Binding : It can interact with specific receptors, altering signal transduction and cellular responses, which may contribute to both its anticancer and antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol, and how can purity be ensured?
- Methodology :
-
Step 1 : Condensation reactions between substituted hydrazines and β-ketoesters/aldehydes are widely used for pyrazole core formation. For example, phenyl hydrazine derivatives can be refluxed with carbonyl precursors in ethanol/acetic acid mixtures (see Scheme 2 in ) .
-
Step 2 : Functionalization of the pyrazole ring with ethyl and piperidinyl groups typically employs nucleophilic substitution or cross-coupling reactions. Piperidine derivatives are introduced via alkylation or reductive amination (e.g., NaCNBH₃ in MeOH, as in ) .
-
Purity Control : Use HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify structural integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Data Table :
| Synthetic Step | Key Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Phenyl hydrazine, ethanol/AcOH, reflux | 45–70% | ≥95% |
| Piperidinyl substitution | NaCNBH₃, MeOH, rt | 60–80% | ≥90% |
Q. How is the structural characterization of this compound performed?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., dihedral angles between aromatic rings, hydrogen bonding) .
- NMR spectroscopy : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and piperidinyl protons (δ 2.5–3.0 ppm, multiplet). ¹³C NMR confirms hydroxymethyl (δ 60–65 ppm) and quaternary carbons .
- FTIR : Hydroxyl (O–H stretch ~3200–3400 cm⁻¹) and C–N (pyrazole ring ~1500 cm⁻¹) groups .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodology :
-
Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective piperidinyl attachment. highlights trifluoromethyl group incorporation via Cu-mediated reactions for enhanced efficiency .
-
Solvent optimization : Replace ethanol with DMF or THF to increase solubility of intermediates () .
-
Flow chemistry : Continuous flow systems reduce reaction time and improve reproducibility for large-scale synthesis .
- Data Contradiction Resolution :
-
If low yields occur during piperidinyl substitution, verify steric hindrance via DFT calculations. Adjust substituent positions (e.g., switch from 3-piperidinyl to 4-piperidinyl) to reduce crowding .
Q. How do structural modifications influence SAR and biological activity?
- Methodology :
-
SAR Studies :
-
Replace ethyl with isopropyl () to assess hydrophobicity effects on membrane permeability .
-
Substitute hydroxymethyl with carboxamide to evaluate hydrogen-bonding capacity () .
-
Biological assays : Test derivatives against kinase/enzyme targets (e.g., MMP-9, VEGFR2) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values .
- Data Table :
| Derivative | Modification | Target (IC₅₀) | Key Interaction |
|---|---|---|---|
| Parent compound | None | MMP-9 (12 µM) | Hydroxymethyl H-bond |
| Trifluoromethyl analog | CF₃ at C3 | MMP-9 (8 µM) | Enhanced hydrophobicity |
| Pyridinyl variant | Pyridine ring | VEGFR2 (5 µM) | π-π stacking |
Q. What computational strategies predict binding modes and pharmacokinetics?
- Methodology :
- Docking simulations : Use AutoDock Vina with protein structures (PDB IDs) to identify binding pockets. The piperidinyl group may occupy hydrophobic clefts, while hydroxymethyl forms H-bonds (e.g., with Ser/Thr residues) .
- ADMET prediction : SwissADME calculates logP (lipophilicity) and bioavailability scores. Piperidinyl derivatives often show improved blood-brain barrier penetration .
Contradiction Analysis in Biological Data
- Issue : Discrepancies in reported IC₅₀ values across studies.
- Resolution :
- Assay standardization : Ensure consistent buffer pH (7.4) and temperature (37°C).
- Control compounds : Use reference inhibitors (e.g., doxycycline for MMP-9) to calibrate activity .
- Metabolic stability : Evaluate cytochrome P450 metabolism via liver microsome assays. Piperidinyl groups may undergo oxidation, reducing efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
